molecular formula C22H29NO2.C16H33NO2<br>C38H62N2O4 B14147837 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, mixt. with (2-hydroxy-5-nonylphenyl)phenylmethanone oxime CAS No. 39453-37-7

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, mixt. with (2-hydroxy-5-nonylphenyl)phenylmethanone oxime

Katalognummer: B14147837
CAS-Nummer: 39453-37-7
Molekulargewicht: 610.9 g/mol
InChI-Schlüssel: BSRKJFGTFRITNT-AYFQBXJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, mixt. with (2-hydroxy-5-nonylphenyl)phenylmethanone oxime is a complex chemical compound with significant applications in various fields. This compound is known for its unique structure and properties, making it valuable in scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime involves several steps. The primary method includes the reaction of 5,8-diethyl-7-hydroxy-6-dodecanone with hydroxylamine to form the oxime derivative. The reaction typically occurs under acidic or basic conditions, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted oxime compounds, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, facilitating their extraction and separation. Additionally, the compound’s unique structure allows it to interact with biological molecules, potentially inhibiting microbial growth and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,8-Diethyl-7-hydroxy-6-dodecanone oxime
  • (2-Hydroxy-5-nonylphenyl)phenylmethanone oxime
  • 5,8-Diethyl-7-hydroxydodecan-6-one oxime

Uniqueness

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields .

Eigenschaften

CAS-Nummer

39453-37-7

Molekularformel

C22H29NO2.C16H33NO2
C38H62N2O4

Molekulargewicht

610.9 g/mol

IUPAC-Name

(7E)-5,8-diethyl-7-hydroxyiminododecan-6-ol;2-[4-[(Z)-hydroxyiminomethyl]phenyl]-5-nonylphenol

InChI

InChI=1S/C22H29NO2.C16H33NO2/c1-2-3-4-5-6-7-8-9-18-12-15-21(22(24)16-18)20-13-10-19(11-14-20)17-23-25;1-5-9-11-13(7-3)15(17-19)16(18)14(8-4)12-10-6-2/h10-17,24-25H,2-9H2,1H3;13-14,16,18-19H,5-12H2,1-4H3/b23-17-;17-15+

InChI-Schlüssel

BSRKJFGTFRITNT-AYFQBXJRSA-N

Isomerische SMILES

CCCCCCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)/C=N\O)O.CCCCC(CC)C(/C(=N/O)/C(CC)CCCC)O

Kanonische SMILES

CCCCCCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C=NO)O.CCCCC(CC)C(C(=NO)C(CC)CCCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.